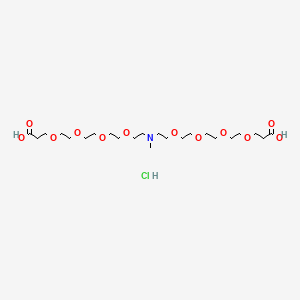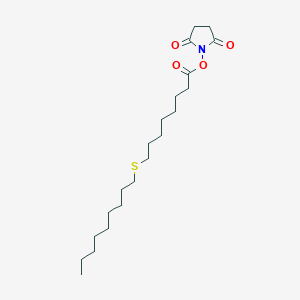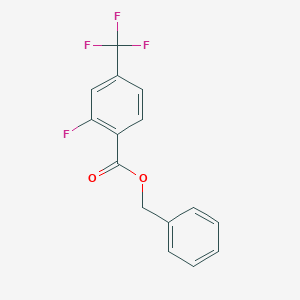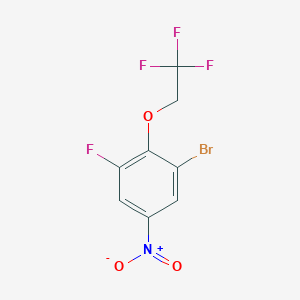
tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group, an ethynyl group, a fluorophenoxy group, and a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate typically involves multiple steps, starting with the preparation of the core phenolic structure. One common approach is to start with 4-ethynyl-2-fluorophenol and react it with ethylene oxide to form the corresponding ether. Subsequently, the resulting phenol ether is treated with tert-butyl isocyanate to introduce the carbamate group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols or ethers.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules. Its ethynyl group makes it a valuable precursor for click chemistry reactions.
Biology: In biological research, this compound can be used as a fluorescent probe or a molecular tag to study biological processes. Its fluorophenoxy group can be utilized for fluorescence imaging.
Medicine: In the medical field, this compound may have potential applications in drug development. Its carbamate group can be used to modify the pharmacokinetic properties of therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
Tert-Butyl (3-ethynyl-4-fluorophenoxy)dimethylsilane: Similar structure but with a dimethylsilane group instead of a carbamate group.
Ethynylfluorophenol derivatives: Various derivatives with different substituents on the phenol ring.
This comprehensive overview provides a detailed understanding of tert-Butyl (2-(4-ethynyl-2-fluorophenoxy)ethyl)carbamate, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-ethynyl-2-fluorophenoxy)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-5-11-6-7-13(12(16)10-11)19-9-8-17-14(18)20-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOAFPQKXWWDDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)C#C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)






![1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-pyrrolidine](/img/structure/B8128229.png)


